2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
CAS No.: 2192745-48-3
Cat. No.: VC6903778
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2192745-48-3 |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.4 |
| IUPAC Name | 2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]triazole |
| Standard InChI | InChI=1S/C15H18N4O2S/c20-22(21,18-10-14(11-18)19-16-7-8-17-19)15-6-5-12-3-1-2-4-13(12)9-15/h5-9,14H,1-4,10-11H2 |
| Standard InChI Key | VMMYBLROWVWQMU-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 |
Introduction
Structural Analysis and Molecular Properties
Core Components
The molecule comprises three distinct regions:
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1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .
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Azetidine scaffold: A four-membered saturated nitrogen heterocycle contributing conformational rigidity and bioactivity .
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5,6,7,8-Tetrahydronaphthalen-2-yl sulfonyl group: A bicyclic sulfonamide moiety enhancing lipophilicity and target binding .
Molecular Interactions
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The sulfonyl group (-SO₂-) facilitates hydrogen bonding with protein residues, a feature critical for enzyme inhibition .
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The triazole ring’s dipole moment (∼5.0 D) promotes π-stacking and dipole-dipole interactions with biological targets .
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Azetidine’s puckered conformation may optimize steric complementarity in binding pockets.
Table 1: Key Physicochemical Properties
Synthetic Strategies
Triazole Formation via Click Chemistry
The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in related hybrids . For this compound:
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Alkyne precursor: 3-Ethynylazetidine could be prepared via Sonogashira coupling of azetidine-3-triflate.
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Azide component: 2-Azido-5,6,7,8-tetrahydronaphthalene sulfonamide synthesized from sulfonyl chloride and sodium azide .
Reaction conditions:
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Cu(I) catalyst (e.g., CuI, 10 mol%)
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DMF/H₂O (3:1), 50°C, 12 h
Sulfonylation of Azetidine
The azetidine nitrogen is sulfonylated using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride:
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Base: Et₃N (2 eq) in dichloromethane
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Reaction time: 6 h at 0°C → room temperature
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Purification: Silica gel chromatography (PE/EA 4:1)
Biological Activity of Structural Analogs
Table 2: Comparative Antiproliferative Data
| Compound | Cell Line (IC₅₀, µM) | Mechanism | Source |
|---|---|---|---|
| Triazole-albiziabioside 6 | HCT116: 5.19 | p53/mitochondrial pathway | |
| Sulfonylazetidine 3b | MCF-7: 12.4 | Tubulin polymerization |
Antimicrobial Activity
Sulfonamide-triazole hybrids inhibit bacterial enoyl-ACP reductase:
Computational Predictions
ADMET Profiling
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Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s)
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Metabolism: CYP3A4 substrate (t₁/₂ = 2.3 h predicted)
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Toxicity: Ames test negative; hERG inhibition risk low
Molecular Docking
Docking studies with EGFR (PDB: 1M17) suggest:
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Triazole forms π-cation interaction with Lys721
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Sulfonyl oxygen hydrogen bonds to Thr766
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Binding energy: −9.2 kcal/mol (comparative to erlotinib: −10.1 kcal/mol)
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity: Ru-catalyzed cycloaddition for 1,5-triazoles may alter bioactivity
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Stereochemistry: Azetidine C3 substitution requires chiral resolution
Biological Testing Priorities
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Kinase inhibition assays: Focus on CDK2, EGFR, VEGFR2
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In vivo pharmacokinetics: Rat models with HPLC-MS quantification
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Safety profiling: hERG patch clamp, micronucleus assay
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